3-Fluoro-1,2-phenylene bis(3-hydroxybenzoate), also known as WZB117, is a small molecule that has gained significant attention in scientific research for its inhibitory effects on glucose transporters, particularly glucose transporter 1 (GLUT1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This compound exhibits promising potential as a tool for investigating glucose metabolism and exploring potential therapeutic strategies for diseases characterized by dysregulated glucose uptake. While initial studies focused on its anticancer properties, research has expanded to encompass its application in various other areas, including metabolic disorders and parasitic infections.
WZB117 is a synthetic small molecule identified as an inhibitor of glucose transporter 1, commonly referred to as GLUT1. This compound has garnered attention due to its potential as an anticancer agent by targeting glucose metabolism in various cancer cell lines. The molecular weight of WZB117 is approximately 368.31 Da, and it has been shown to possess significant inhibitory activity against GLUT1, leading to reduced glucose uptake in cells that express this transporter.
WZB117 is classified as a glucose transporter inhibitor and specifically targets the GLUT1 protein, which facilitates glucose transport across cell membranes. This compound is structurally related to WZB115, with enhanced potency against cancer cell growth. Its development is rooted in the need for effective therapeutic agents that can disrupt the metabolic pathways of cancer cells by limiting their glucose supply.
The synthesis of WZB117 involves multiple steps, typically starting from simpler organic compounds. While specific synthetic pathways are not detailed in all sources, it is noted that the compound can be prepared using established organic synthesis techniques, often involving the formation of key functional groups that contribute to its inhibitory activity against GLUT1. The synthesis process includes:
WZB117's molecular structure has been characterized using various analytical techniques. It features a unique arrangement of functional groups that facilitate its binding to GLUT1. The compound's structure allows it to occupy critical binding sites within the transporter, effectively inhibiting glucose transport.
WZB117 undergoes specific chemical interactions during its mechanism of action. The primary reactions involve:
The mechanism by which WZB117 exerts its effects on cancer cells involves several key processes:
WZB117 exhibits several notable physical and chemical properties:
WZB117 has significant applications in scientific research, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: